3,5-Diiodo-D-tyrosine
Overview
Description
3,5-Diiodo-D-tyrosine is a compound with the molecular formula C9H9I2NO3 . It is an endogenous metabolite of thyroid hormones . The compound has a molecular weight of 432.98 g/mol .
Synthesis Analysis
3,5-Diiodo-L-tyrosine can be prepared via iodization of iodine monochloride. The optimal conditions for iodization of iodine monochloride are as follows: the volume ratio of acetic acid solvent to iodine monochloride is 8:1, the mole ratio of iodine monochloride to L-tyrosine is 3.6:1, and the reaction temperature is 60 ℃ .
Molecular Structure Analysis
The IUPAC name for 3,5-Diiodo-D-tyrosine is (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . The compound has a complex structure with iodine atoms at positions 3 and 5 of its inner ring .
Chemical Reactions Analysis
The iodization of iodine monochloride is a key step in the synthesis of 3,5-Diiodo-L-tyrosine . This process involves the reaction of iodine monochloride with L-tyrosine in the presence of acetic acid .
Physical And Chemical Properties Analysis
3,5-Diiodo-D-tyrosine has a molecular weight of 432.98 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 .
Scientific Research Applications
Inhibition in Thyroid Function
3,5-Diiodo-D-tyrosine has been studied for its inhibitory effects on the deiodination of thyroid hormones. In studies on sheep thyroid and rats, various tyrosine derivatives, including 3,5-Diiodo-D-tyrosine, demonstrated inhibition of thyroidal deiodination, impacting thyroid function (Green, 1968).
Synthesis and Chemical Properties
The synthesis process of 3,5-Diiodo-D-tyrosine has been optimized, with a focus on the conditions and reactions necessary to achieve high yields. This research contributes to the broader understanding of the chemical properties and potential applications of this compound (Min, 2010).
Role in Enzymatic Processes
3,5-Diiodo-D-tyrosine acts as an inhibitor in enzymatic processes, particularly those involving tyrosine hydroxylase. This inhibition has implications for understanding and potentially manipulating metabolic pathways and enzyme function (Udenfriend, Zaltzman-Nirenberg, & Nagatsu, 1965).
Fragmentation and Mass Spectrometry Studies
The compound's behavior in mass spectrometry, specifically regarding fragmentation and the impact of substituents, has been extensively studied. These insights are valuable for applications in analytical chemistry and molecular identification (Zhao, Shoeib, Siu, & Hopkinson, 2006).
Chiral Discrimination in Amino Acids
Research on 3,5-Diiodo-D-tyrosine has included its use as a reference for chiral discrimination among amino acids. This has applications in stereochemistry and the development of methods for analyzing and separating enantiomers (Kumari et al., 2007).
Biochemical Research
In biochemical research, 3,5-Diiodo-D-tyrosine has been used in studies related to thyroid hormone biosynthesis, exploring its role in enzymatic pathways and its potential as a precursor or intermediate in various biological processes (Ma & Sih, 1999).
Nanoparticle Synthesis and Biomedical Applications
There has been interest in using 3,5-Diiodo-D-tyrosine for the synthesis and coating of nanoparticles, particularly for applications in biomedical imaging and drug delivery. This research highlights the compound's potential in nanotechnology and medical applications (Ahmad et al., 2018).
properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427609 | |
Record name | 3,5-DIIODO-D-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-D-tyrosine | |
CAS RN |
16711-71-0 | |
Record name | Diiodotyrosine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIIODO-D-TYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIIODOTYROSINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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